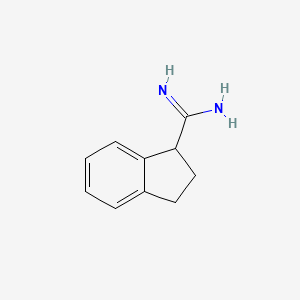

2,3-dihydro-1H-indene-1-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-1-carboximidamide |

InChI |

InChI=1S/C10H12N2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12) |

InChI Key |

SJYSAMQWCVIHCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(=N)N |

Origin of Product |

United States |

Synthesis of the Functionalized 2,3 Dihydro 1h Indene Core

The synthesis of the indene (B144670) framework itself can be achieved through various methods, often starting from readily available precursors. A common strategy involves the intramolecular cyclization of a suitably substituted phenylpropane derivative. For instance, a Friedel-Crafts acylation of a benzene (B151609) derivative with a succinic anhydride (B1165640) derivative can lead to a keto-acid, which can then be reduced and cyclized to form the indanone core. Further modifications can then be carried out to introduce desired substituents on the aromatic or the cyclopentane (B165970) ring.

Formation of the Carboximidamide Moiety

The introduction of the carboximidamide group is a critical step and is often achieved via the conversion of a primary amine. Therefore, the synthesis of 1-aminoindane is a key intermediate step. This can be accomplished by the reductive amination of 1-indanone (B140024) or through other established methods for amine synthesis.

With the 1-aminoindane precursor in hand, the carboximidamide can be formed through a guanidinylation reaction. A direct, early-stage guanidinylation protocol is often desirable to avoid potential complications with sensitive functional groups in later stages of a complex synthesis. nih.govnih.gov This involves the reaction of the primary amine with a protected guanidinylating agent, followed by deprotection.

A variety of guanidinylating reagents are available, each with its own advantages depending on the specific substrate and reaction conditions. The choice of protecting groups for the guanidinylating agent is crucial to ensure compatibility with the rest of the molecule and to allow for selective removal at a later stage.

| Reaction Step | Starting Material | Reagent(s) | Product | Key Considerations |

| Guanidinylation | 1-Aminoindane | Protected Guanidinylating Agent (e.g., N,N'-di-Boc-N''-triflylguanidine) | Protected Indene-1-carboximidamide | Choice of protecting groups is critical for orthogonality with other functionalities. |

| Deprotection | Protected Indene-1-carboximidamide | Acid (e.g., TFA) or other appropriate deprotection conditions | 2,3-dihydro-1H-indene-1-carboximidamide | Mild deprotection conditions are necessary if other sensitive groups are present. |

Late Stage Coupling and Elaboration

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution and the solid state.

High-Resolution 1D and 2D NMR Experiments for Connectivity and Configuration of this compound

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial and crucial information regarding the chemical environment of magnetically active nuclei. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are expected. The protons of the dihydro-indene moiety would present as complex multiplets due to spin-spin coupling, while the protons of the carboximidamide group would likely appear as broader signals due to quadrupole effects and chemical exchange.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the five-membered ring and the aromatic system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would provide information about longer-range (2-3 bond) correlations, which is critical for confirming the connection of the carboximidamide group to the indene scaffold. The Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the spatial proximity of protons, aiding in the assignment of the compound's relative stereochemistry.

| ¹H NMR (Predicted) Chemical Shifts (δ) in ppm | ¹³C NMR (Predicted) Chemical Shifts (δ) in ppm |

| Aromatic Protons: ~7.1-7.4 | Aromatic Carbons: ~120-145 |

| CH (Position 1): ~4.0-4.5 | CH (Position 1): ~45-55 |

| CH₂ (Position 2): ~2.0-2.8 | CH₂ (Position 2): ~30-40 |

| CH₂ (Position 3): ~2.8-3.3 | CH₂ (Position 3): ~35-45 |

| NH Protons: ~5.0-8.0 (broad) | C (Carboximidamide): ~160-170 |

Solid-State NMR Applications for Polymorphic Analysis and Crystal Structure

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of crystalline and amorphous solids. For this compound, ssNMR could be used to study different polymorphic forms, which may exhibit distinct physical properties. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would provide high-resolution ¹³C spectra of the solid material. By comparing the chemical shifts and line widths from different crystalline forms, one can identify and characterize polymorphism. Furthermore, advanced ssNMR techniques can provide information on intermolecular packing and hydrogen bonding within the crystal lattice.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the mass with high accuracy (typically to within 5 ppm), it is possible to calculate a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.

| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) | Molecular Formula |

| [M+H]⁺ | 161.1073 | Data Dependent | Data Dependent | C₁₀H₁₃N₂ |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected, such as the loss of ammonia (B1221849) or cleavage of the five-membered ring, which would further corroborate the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching of the amidine group (typically in the range of 3100-3500 cm⁻¹), C=N stretching (around 1640-1690 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions of the molecule. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring vibrations.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3100-3500 | 3100-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=N Stretch | 1640-1690 | 1640-1690 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Characterization

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netspringernature.com For a chiral molecule like this compound, this technique is invaluable for unambiguously establishing its absolute stereochemistry.

The process would involve growing a high-quality single crystal of an enantiomerically pure sample of this compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is meticulously recorded. The analysis of the positions and intensities of the diffracted beams allows for the construction of an electron density map of the molecule, from which the atomic positions can be determined with high precision.

To ascertain the absolute configuration, particularly for a compound containing only light atoms (C, H, N), anomalous dispersion effects are utilized. researchgate.net By carefully measuring the intensities of Bijvoet pairs (reflections hkl and -h-k-l), it is possible to determine the absolute arrangement of the atoms in space. The Flack parameter is a critical value calculated from the diffraction data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero confirms the assignment. researchgate.net

Beyond the molecular structure, X-ray crystallography provides detailed insights into the crystal packing. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern how the molecules arrange themselves in the crystal lattice. Understanding the crystal packing is crucial as it can influence the compound's physical properties, including solubility and stability.

A hypothetical data table summarizing the kind of crystallographic information that would be obtained is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂ |

| Formula Weight | 160.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 9.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 954.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.115 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Studies

Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. harvard.edu An enantiomerically pure sample of this compound would produce a characteristic CD spectrum with positive and/or negative peaks (Cotton effects) at specific wavelengths. nih.gov The sign and magnitude of these Cotton effects are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution. nih.govplos.orgnih.gov By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration can be confirmed. researchgate.net Furthermore, CD spectroscopy is a powerful tool for studying conformational changes that may occur upon variations in solvent or temperature. plos.orgnih.govnih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, an ORD spectrum displays Cotton effects that are characteristic of the chiral molecule. ORD and CD are related by the Kronig-Kramers transforms, and together they provide a comprehensive picture of the chiroptical properties of the molecule. A key application of ORD is the determination of enantiomeric purity. The specific rotation of a sample is directly proportional to its enantiomeric excess. youtube.comyoutube.com

The following table illustrates the type of data that would be generated from chiroptical analysis.

Hypothetical Chiroptical Data for (S)-2,3-dihydro-1H-indene-1-carboximidamide

| Technique | Parameter | Value |

|---|---|---|

| Optical Rotation | Specific Rotation [α]²⁵_D_ | +42.5° (c 1.0, MeOH) |

| Circular Dichroism | λ_max_ (nm) | 225, 268 |

Chemical Reactivity and Transformation Studies of 2,3 Dihydro 1h Indene 1 Carboximidamide

Reactivity of the Carboximidamide Moiety: Hydrolysis, Alkylation, and Acylation Reactions

The carboximidamide group is a versatile functional group known for its susceptibility to various nucleophilic substitution reactions. While specific studies on 2,3-dihydro-1H-indene-1-carboximidamide are not extensively detailed in the available literature, its reactivity can be inferred from the general chemical behavior of carboxamides and their derivatives.

Hydrolysis: The carboximidamide functional group, similar to amides, can undergo hydrolysis under acidic or basic conditions. This reaction typically involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon, leading to the cleavage of the C-N bond. The hydrolysis of amides is generally a slow process that requires heating in the presence of a strong acid or base catalyst. msu.edu For this compound, hydrolysis would be expected to yield 2,3-dihydro-1H-indene-1-carboxylic acid or its corresponding carboxylate salt, along with ammonia (B1221849) or an ammonium salt. The stability of the carboximidamide group is notable; for instance, related amide compounds can be quite resistant to hydrolysis, often requiring harsh conditions to proceed. msu.eduresearchgate.net

Alkylation and Acylation: The nitrogen atoms of the carboximidamide group possess lone pairs of electrons, rendering them nucleophilic. Consequently, they can react with electrophiles such as alkyl halides or acyl chlorides in alkylation and acylation reactions, respectively. researchgate.net These reactions would lead to N-substituted derivatives of this compound. The specific site of substitution (i.e., which nitrogen atom is functionalized) can depend on steric factors and the precise reaction conditions employed. Such derivatizations are a common strategy for modifying the chemical and biological properties of amide-containing molecules.

Functionalization and Modification of the Indene (B144670) Scaffold

The 2,3-dihydro-1H-indene (also known as indane) ring system is an electron-rich aromatic scaffold, making it amenable to a variety of functionalization reactions, including electrophilic substitution, oxidation, and reduction.

The benzene (B151609) ring of the dihydroindene nucleus is activated towards electrophilic aromatic substitution (EAS). The fused aliphatic ring acts as an electron-donating group, directing incoming electrophiles primarily to the ortho and para positions relative to the fusion point (positions 4 and 6). Key EAS reactions include:

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using a halogen source and a Lewis acid catalyst. minia.edu.eg

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂) onto the ring, which can be a precursor for an amino group via subsequent reduction. minia.edu.eg

Friedel-Crafts Reactions: Alkylation and acylation of the aromatic ring are accomplished using alkyl halides or acyl halides in the presence of a Lewis acid like AlCl₃. uci.edumasterorganicchemistry.comchemistrysteps.com These reactions form new carbon-carbon bonds, attaching alkyl or acyl groups to the dihydroindene scaffold. minia.edu.eg However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. minia.edu.egchemistrysteps.com Friedel-Crafts acylation, which introduces a ketone functional group, does not suffer from this drawback. minia.edu.eg

| Reaction Type | Reagents | Product Type |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Halogenated dihydroindene |

| Nitration | HNO₃ / H₂SO₄ | Nitro-dihydroindene |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Alkyl-dihydroindene |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl-dihydroindene (ketone) |

The dihydroindene scaffold can undergo both oxidation and reduction, primarily involving the five-membered aliphatic ring.

Oxidation: The benzylic methylene group (at position 1) of the dihydroindene system is susceptible to oxidation. Common oxidizing agents can convert this position into a carbonyl group, yielding an indanone derivative. For example, 2,3-dihydro-1H-indene can be oxidized to 1-indanone (B140024) using various reagents, including chromium trioxide in acetic acid. guidechem.comwikipedia.org The resulting 1-indanone can serve as a versatile intermediate for further synthetic transformations. wikipedia.org More advanced methods, such as using cumene hydroperoxide, have also been employed for the oxidation of substituted indanones. google.com

Reduction: While the benzene ring of the dihydroindene system is relatively stable due to its aromaticity, it can be reduced under more forceful conditions, such as catalytic hydrogenation at high pressure and temperature. This would result in the formation of a fully saturated bicyclic alkane. More commonly, reduction reactions target functional groups attached to the scaffold. For instance, a ketone group introduced via Friedel-Crafts acylation can be reduced to a methylene group (CH₂) via Clemmensen or Wolff-Kishner reduction, providing an alternative route to alkylated indenes that avoids the rearrangement issues of direct alkylation. minia.edu.eg

Cycloaddition and Rearrangement Reactions Involving the Compound

The indene framework can participate in various cycloaddition and rearrangement reactions, offering pathways to complex polycyclic structures.

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for ring formation. libretexts.org The double bond in the non-aromatic five-membered ring of a related indene (as opposed to dihydroindene) can act as a dienophile in [4+2] Diels-Alder reactions. nih.govlibretexts.org For the saturated 2,3-dihydro-1H-indene scaffold, cycloaddition would typically require prior functionalization to introduce unsaturation. However, 1,3-dipolar cycloadditions represent another important class of reactions for constructing five-membered heterocyclic rings. organic-chemistry.org If the carboximidamide moiety or the indene ring were suitably modified to contain a 1,3-dipole or a dipolarophile, it could participate in such transformations.

Rearrangement Reactions: Skeletal rearrangements can alter the carbon framework of the indene system. These reactions, such as the Wagner-Meerwein rearrangement, are often initiated by the formation of a carbocation intermediate, for example, during Friedel-Crafts alkylation. Other types of rearrangements, like the guidechem.comresearchgate.net-Wittig rearrangement, are sigmatropic processes that can be used to form specific carbon-carbon bonds and control stereochemistry, though their application would require a specifically functionalized indene precursor. organic-chemistry.org The rearrangement of allene-containing substrates to conjugated 1,3-dienes is another known transformation that could potentially be applied to indene derivatives. mdpi.com

Role as a Precursor in Heterocyclic Synthesis, including Spiro Azacyclic Compounds

Derivatives closely related to this compound have been shown to be valuable precursors in the synthesis of complex nitrogen-containing heterocycles, particularly through gold-catalyzed reactions.

A notable example involves the reaction between anthranils and diynamides, where the choice of a gold catalyst and its associated ligand dictates the reaction pathway, leading to two distinct product classes. researchgate.netuwtsd.ac.uk This demonstrates a powerful ligand-dependent chemoselectivity. uwtsd.ac.ukresearchgate.net

Formation of Spiro Azacyclic Compounds: When using a gold catalyst with a triphenylphosphine (PPh₃) ligand, such as PPh₃AuCl/AgNTf₂, the reaction proceeds to form spiro azacyclic compounds. researchgate.netuwtsd.ac.uk This pathway involves the formation of an intermediate α-imino gold carbene, which then undergoes a spirocyclization cascade. mdpi.comrsc.org

Formation of 1-Imino-1H-indene-3-carboximidamides: In contrast, when a bulkier, more electron-rich phosphine ligand like P(t-Bu)₂(o-biphenyl) is used with the gold catalyst, the reaction pathway shifts, preferentially yielding 1-imino-1H-indene-3-carboximidamides. researchgate.netuwtsd.ac.uk

This dual reactivity highlights the utility of indene-based structures as versatile building blocks in heterocyclic synthesis, where subtle changes in the catalytic system can be used to selectively construct significantly different molecular architectures.

| Catalyst System | Major Product |

| PPh₃AuCl / AgNTf₂ | Spiro Azacyclic Compound |

| P(t-Bu)₂(o-biphenyl)AuCl / AgNTf₂ | 1-Imino-1H-indene-3-carboximidamide |

Catalytic Applications of this compound and its Derivatives in Organic Transformations

While the direct use of this compound as a catalyst is not prominently documented, its derivatives, particularly those involving the indene scaffold, have been explored as ligands in transition metal catalysis. The electronic and steric properties of ligands are crucial for controlling the activity and selectivity of a metal catalyst.

Indene-based ligands, functionalized with donor atoms, have been successfully used to support gold(I) complexes. researchgate.net These complexes have shown catalytic activity in reactions such as the hydrosilylation of aldehydes. researchgate.net Similarly, other palladium-catalyzed reactions have shown that phosphine ligands are not always required and can sometimes be replaced or even inhibited by other types of ligands, suggesting a broad scope for ligand design. nih.gov

Given that the carboximidamide moiety contains nitrogen atoms capable of coordinating to metal centers, it is plausible that this compound or its N-substituted derivatives could serve as bidentate or monodentate ligands for various transition metals. Such complexes could potentially find applications in a range of catalytic organic transformations. However, this remains an area that requires further research and development.

Computational and Theoretical Investigations of 2,3 Dihydro 1h Indene 1 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 2,3-dihydro-1H-indene-1-carboximidamide, these calculations would reveal key insights into its stability, reactivity, and spectroscopic characteristics.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Description |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. |

| Electron Density Distribution | This mapping reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | The MEP surface provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential that are important for intermolecular interactions. |

| Mulliken Atomic Charges | These calculations assign partial charges to each atom in the molecule, offering a quantitative measure of the charge distribution and polarity of bonds. |

In related studies on the 2,3-dihydro-1H-indene scaffold, DFT calculations have been used to analyze its electronic structure. researchgate.net A similar approach for the carboximidamide derivative would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. The resulting electronic data would elucidate the influence of the electron-donating and -withdrawing effects of the carboximidamide group on the indane ring system.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of the five-membered ring in the indane scaffold and the rotational freedom around the C1-carboximidamide bond suggest that this compound can exist in multiple conformations.

Molecular Mechanics (MM) simulations would be employed to systematically explore the conformational space by rotating the key dihedral angles. This process generates a potential energy surface, identifying low-energy, stable conformers.

Molecular Dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in a solvent). MD simulations can reveal the conformational transitions and the relative populations of different conformers at a given temperature. nih.gov

Reaction Mechanism Elucidation using Density Functional Theory (DFT) for Synthetic Pathways

A plausible synthetic route to this compound would likely involve the Pinner reaction, starting from 2,3-dihydro-1H-indene-1-carbonitrile. researchgate.net This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester (a Pinner salt), which can then be reacted with ammonia (B1221849) to yield the carboximidamide.

DFT calculations are a powerful tool for elucidating the detailed mechanism of such reactions. mdpi.com A computational study would involve:

Reactant, Intermediate, and Product Optimization: Calculating the geometries and energies of all species involved in the reaction pathway.

Transition State Searching: Identifying the transition state structures that connect the reactants, intermediates, and products.

Activation Energy Calculation: Determining the energy barriers for each step of the reaction, which allows for the identification of the rate-determining step.

Such a study would provide a deep, atomistic understanding of the reaction mechanism, which is invaluable for optimizing reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to aid in the characterization of a newly synthesized compound or to interpret experimental spectra.

Predicted Spectroscopic Data:

| Spectrum | Predicted Parameters | Computational Method |

| ¹H and ¹³C NMR | Chemical shifts (δ) and spin-spin coupling constants (J) | Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. mdpi.comnih.gov |

| Infrared (IR) | Vibrational frequencies (cm⁻¹) and their corresponding intensities | DFT calculations are used to compute the harmonic vibrational frequencies. researchgate.net |

For this compound, predicted ¹H NMR spectra would be particularly useful for assigning the complex signals of the protons on the cyclopentane (B165970) ring. Similarly, predicted IR frequencies would help in identifying the characteristic vibrational modes of the C=N and N-H bonds of the carboximidamide group. It is standard practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods.

In Silico Principles for Molecular Design and Chemical Interactions (excluding biological activity or specific ligand-receptor binding)

The indane scaffold is considered a "privileged structure" because it appears in many compounds with diverse biological activities. nih.govnih.gov In silico molecular design principles for derivatives of this compound would focus on understanding how modifications to its structure affect its physicochemical properties.

This would involve computational screening of a virtual library of derivatives, where different substituents are placed on the aromatic ring or the carboximidamide group. For each derivative, key molecular descriptors would be calculated, such as:

LogP (Lipophilicity): To predict its solubility in different environments.

Polar Surface Area (PSA): To estimate its membrane permeability.

Molecular Shape and Size Descriptors: To analyze how structural changes affect its steric profile.

By analyzing the trends in these properties across the virtual library, researchers can establish structure-property relationships. This knowledge guides the design of new molecules with desired physicochemical characteristics, independent of any specific biological target.

Analytical Method Development for 2,3 Dihydro 1h Indene 1 Carboximidamide

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating and quantifying components within a mixture. For 2,3-dihydro-1H-indene-1-carboximidamide, various chromatographic methods are employed to assess its purity, separate its enantiomers, and detect potential impurities.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and potency of non-volatile organic molecules like this compound. Method development is a systematic process of optimizing separation parameters to achieve the desired resolution and sensitivity. amazonaws.com The physicochemical properties of the target molecule, such as its polarity, solubility, and pKa value, are critical considerations in this process. amazonaws.com

Given the structure of this compound, which contains a non-polar indane core and a polar, basic amidine group, reversed-phase HPLC is the most suitable approach. A typical method development strategy would involve screening various stationary phases, mobile phase compositions, and detector settings.

Stationary Phase Selection : C18 (octadecylsilane) columns are the most common choice for reversed-phase chromatography due to their hydrophobicity and wide applicability. amazonaws.com The selection of the best stationary phase is based on the sample's solubility and the chemical differences among the compounds of interest. amazonaws.com

Mobile Phase Optimization : The mobile phase typically consists of a mixture of an aqueous component (water or buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The basic nature of the carboximidamide group necessitates the use of a buffer to control the pH and ensure consistent ionization and peak shape. A low pH, achieved with additives like formic acid or trifluoroacetic acid, would protonate the amidine group, potentially improving peak symmetry and retention on the C18 column. The ratio of organic modifier to aqueous buffer is adjusted to optimize the retention time and resolution from impurities.

Detector : The presence of the benzene (B151609) ring in the indene (B144670) structure makes it a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 210-280 nm.

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Gradient | 50:50 (A:B) | 70:30 (A:B) | 65:35 (A:B) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Retention Time | 2.5 min | 5.8 min | 4.2 min |

| Tailing Factor | 1.8 | 1.3 | 1.1 |

| Resolution (from nearest impurity) | 1.2 | 2.5 | > 2.0 |

Table 1: Illustrative HPLC Method Development Parameters. This interactive table shows the optimization of mobile phase conditions to achieve a suitable retention time, good peak shape (tailing factor close to 1), and adequate resolution from impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Due to its relatively high molecular weight and polarity, this compound itself is not sufficiently volatile for direct GC analysis without derivatization. However, GC is exceptionally useful for identifying and quantifying volatile impurities that may be present in synthetic batches.

Common applications of GC in this context include:

Residual Solvent Analysis : Manufacturing processes for active pharmaceutical ingredients (APIs) often use organic solvents, which must be controlled to very low levels in the final product. Headspace GC coupled with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents like ethanol, acetone, or dichloromethane. researchgate.net

Analysis of Volatile Starting Materials : Unreacted starting materials or volatile by-products from the synthesis can be monitored by GC.

Impurity Profiling with GC-MS : When coupled with a Mass Spectrometer (GC-MS), the technique can not only separate volatile impurities but also provide structural information, which is crucial for their identification. thermofisher.comchromatographyonline.com

| Impurity Type | Analytical Method | Typical Analytes | Detection Limit (Typical) |

| Residual Solvents | Headspace GC-FID | Ethanol, Toluene, Hexane | 1-10 ppm |

| Volatile By-products | Direct Injection GC-MS | Indene, Styrene derivatives | 0.01% |

| Starting Materials | Direct Injection GC-MS | Volatile precursors | 0.01% |

Table 2: Application of Gas Chromatography for Impurity Analysis. This interactive table outlines the use of GC for detecting different classes of volatile impurities in batches of this compound.

The carbon at position 1 of the indene ring in this compound is a stereogenic center, meaning the molecule exists as a pair of enantiomers. Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Therefore, specialized chiral chromatography is required to separate and quantify them. This is critical as different enantiomers of a drug can have different pharmacological activities.

The separation is achieved by using a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers form transient, diastereomeric complexes with different stabilities, leading to different retention times. sigmaaldrich.com

CSP Selection : Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used and effective for a broad range of chiral compounds. nih.gov The selection would involve screening different CSPs to find one that provides adequate resolution.

Mobile Phase : The choice of mobile phase depends on the separation mode. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers are used. sigmaaldrich.com

The result of a successful chiral separation is a chromatogram with two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee) can then be calculated from the relative peak areas.

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose-based CSP) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.8 |

Table 3: Example Chiral HPLC Method Parameters. This interactive table presents typical conditions for the enantioselective separation of this compound.

Potentiometric and Conductometric Titration Methods for Quantification and Acid-Base Characterization

Titration methods offer a direct and accurate way to quantify the compound and characterize its acid-base properties. The carboximidamide group is basic and can be readily titrated with a strong acid.

Potentiometric Titration : This method involves monitoring the change in solution potential (using an ion-selective electrode) as a titrant is added. A plot of potential versus titrant volume yields a sigmoidal curve, with the inflection point corresponding to the equivalence point. This technique is robust and not affected by the color or turbidity of the sample.

Conductometric Titration : This technique is based on the principle that the conductivity of a solution changes as one ion is replaced by another with a different ionic conductivity during the titration. tau.ac.iluobabylon.edu.iq When titrating the basic this compound (B) with a strong acid like HCl (H⁺Cl⁻), the reaction is B + H⁺ → BH⁺. The highly mobile H⁺ ions are replaced by the less mobile BH⁺ ions, causing the conductivity to decrease. After the equivalence point, the addition of excess HCl introduces highly mobile H⁺ and Cl⁻ ions, causing a sharp increase in conductivity. scienceready.com.au The equivalence point is determined graphically as the intersection of the two linear portions of the plot of conductance versus titrant volume. uomustansiriyah.edu.iq This method is particularly suitable for analyzing dilute solutions. tau.ac.il

Spectrophotometric Assays for Quantification and UV-Vis Properties

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantification. The indene component of the molecule contains a benzene ring, which acts as a chromophore and absorbs light in the UV region.

A spectrophotometric assay involves:

Determining the Wavelength of Maximum Absorbance (λ_max) : A dilute solution of the compound is scanned across the UV spectrum (typically 200-400 nm) to identify the wavelength at which it absorbs most strongly. This provides maximum sensitivity.

Creating a Calibration Curve : A series of standard solutions of known concentrations are prepared, and their absorbance at λ_max is measured. A plot of absorbance versus concentration (a Beer's Law plot) should be linear.

Quantifying the Unknown Sample : The absorbance of the sample solution is measured, and its concentration is determined by interpolation from the calibration curve.

The UV spectrum also serves as a qualitative identifier and can be affected by factors like solvent and pH, especially given the ionizable amidine group. Related indene structures are known to exhibit distinct UV absorption profiles. researchgate.net

Methodologies for Quality Control and Impurity Profiling in Synthetic Batches

A comprehensive quality control strategy for synthetic batches of this compound integrates the aforementioned analytical techniques to ensure identity, strength, quality, and purity. Impurity profiling is a critical component, involving the detection, identification, and quantification of any unwanted chemicals. nih.gov

The quality control workflow typically includes:

Identity : Confirmed by techniques such as FTIR, NMR, and comparison of HPLC retention time and UV spectrum against a reference standard.

Assay (Potency) : Determined using a validated HPLC method or potentiometric titration. The result is typically reported as a percentage (e.g., 99.5% w/w).

Purity and Impurity Profile : The primary tool is the validated HPLC method, which separates the main compound from its process-related impurities and degradation products. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identifying, and qualifying impurities. nih.gov

Enantiomeric Purity : A validated chiral HPLC method is used to determine the enantiomeric excess and control the level of the unwanted enantiomer.

Residual Solvents : Headspace GC is used to ensure that levels of residual solvents are below the established safety limits.

By combining these methodologies, a complete analytical profile of this compound can be established, ensuring that each synthetic batch meets the required specifications for purity and quality.

Emerging Research Frontiers and Future Directions for 2,3 Dihydro 1h Indene 1 Carboximidamide

Integration with Supramolecular Chemistry and Materials Science

The carboximidamide group is a strong hydrogen bond donor and acceptor, making 2,3-dihydro-1H-indene-1-carboximidamide an excellent candidate for the construction of ordered supramolecular assemblies. These non-covalent interactions can drive the self-assembly of the molecule into higher-order structures such as tapes, sheets, and three-dimensional networks. nih.gov The rigid indane backbone provides a well-defined orientation for the carboximidamide groups, potentially leading to highly predictable and programmable assembly patterns.

The exploration of these supramolecular structures could lead to the development of novel functional materials. For instance, the formation of liquid crystalline phases or crystalline porous frameworks could be investigated. Such materials might find applications in areas like gas storage, separation technologies, or as scaffolds for tissue engineering. The ability to form robust hydrogen-bonded networks could also be exploited in the design of organogels with stimuli-responsive properties.

Table 1: Potential Supramolecular Assemblies and Applications

| Supramolecular Assembly | Potential Non-Covalent Interactions | Potential Applications |

| 1D Tapes/Fibers | Head-to-tail hydrogen bonding of carboximidamide groups | Organogels, charge transport materials |

| 2D Sheets | Lateral hydrogen bonding between 1D tapes | Membranes for separation, sensors |

| 3D Networks | Interlocking of 2D sheets, π-π stacking of indane rings | Porous materials for gas storage, catalysis |

Advanced Catalyst Design Utilizing Indene-Carboximidamide Scaffolds

The indane scaffold is a privileged structure in asymmetric catalysis, often serving as a chiral backbone for ligands in metal-catalyzed reactions. The carboximidamide group can act as a versatile coordinating moiety for a wide range of metal centers. The combination of the rigid, chiral indane framework with the coordinating ability of the carboximidamide group makes this compound a promising ligand scaffold for the development of novel catalysts.

Chiral versions of this compound could be synthesized and evaluated as ligands in various asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and oxidations. The close proximity of the chiral indane backbone to the metal-coordinating carboximidamide group could allow for excellent stereocontrol in catalytic reactions. Furthermore, the hydrogen-bonding capability of the carboximidamide could be utilized to create a secondary coordination sphere around the metal center, potentially influencing the catalyst's activity and selectivity. Niobium oxide (NbOx)-based catalysts have shown promise in biomass conversion, and the unique affinity of NbOx for benzene (B151609) rings could be a relevant area of exploration for indane-based catalysts. acs.orgacs.org

Exploration of Non-Covalent Interactions and Crystal Engineering Principles

The study of the crystal structure of this compound and its derivatives is crucial for understanding its solid-state properties and for the rational design of crystalline materials. Crystal engineering principles can be applied to control the packing of these molecules in the solid state, thereby tuning their physical properties such as solubility, melting point, and mechanical strength. nih.govresearchgate.net

The interplay of various non-covalent interactions, including hydrogen bonding from the carboximidamide group, π-π stacking of the aromatic rings, and C-H···π interactions, will govern the crystal packing. rsc.orgrsc.org A detailed analysis of the Cambridge Structural Database for related indane and carboximidamide-containing structures could provide valuable insights into the preferred packing motifs. This knowledge can then be used to design co-crystals and salts of this compound with desired properties. The ability to form specific and directional non-covalent interactions is a key aspect of designing functional molecular solids. bohrium.com

Development of High-Throughput Synthesis and Screening Platforms for Indene (B144670) Carboximidamides

To fully explore the potential of the indene-carboximidamide scaffold, the development of efficient and versatile synthetic methodologies is essential. High-throughput synthesis platforms would enable the rapid generation of a library of derivatives with diverse substituents on both the indane ring and the carboximidamide group. nih.govnih.gov This could be achieved through the parallel synthesis of a range of 2,3-dihydro-1H-indene-1-carboxylic acid precursors followed by their conversion to the corresponding carboximidamides. researchgate.net

Once a library of compounds is generated, high-throughput screening methods can be employed to identify molecules with interesting biological or material properties. rug.nl For example, screening for binding to specific biological targets could lead to the discovery of new drug candidates. Similarly, screening for properties such as fluorescence, conductivity, or gas absorption could identify promising candidates for materials science applications. The automation of both synthesis and screening is a key strategy for accelerating the discovery process in modern chemical research.

Unexplored Reactivity Patterns and Novel Synthetic Transformations of the Compound

The carboximidamide functional group possesses a rich and underexplored reactivity. It can participate in a variety of chemical transformations, including cyclization reactions to form heterocyclic systems, and can act as a directing group in C-H activation reactions on the indane scaffold. Investigating these novel reactivity patterns could lead to the development of new synthetic methods for the construction of complex molecular architectures.

For instance, the intramolecular cyclization of suitably substituted 2,3-dihydro-1H-indene-1-carboximidamides could provide access to novel fused heterocyclic systems with potential biological activity. Furthermore, the carboximidamide group could be used to direct the functionalization of specific C-H bonds on the indane ring, allowing for the late-stage modification of the scaffold and the introduction of additional functional groups.

Challenges and Opportunities in the Field of this compound Chemistry

A significant challenge in this emerging field is the current lack of specific research on this compound itself. Much of the potential described in this article is based on extrapolation from the known chemistry of its constituent parts. Therefore, a primary opportunity lies in the fundamental synthesis and characterization of this compound and its simple derivatives.

Another challenge will be to develop stereoselective syntheses of chiral this compound derivatives, which will be crucial for their application in asymmetric catalysis and as chiral probes for biological systems.

Despite these challenges, the opportunities are vast. The unique combination of a rigid, biologically relevant scaffold with a versatile, strongly interacting functional group suggests that this compound could become a valuable building block in both medicinal chemistry and materials science. eburon-organics.comresearchgate.net The exploration of its chemistry is likely to lead to the discovery of new molecules with novel properties and functions, contributing to the broader advancement of the chemical sciences. indianchemicalnews.comwrightresearch.inindianchemicalnews.com

Q & A

Basic: What are the standard synthetic routes for 2,3-dihydro-1H-indene-1-carboximidamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation of indene derivatives with amidine precursors under controlled pH and temperature. Key steps include:

- Hydrolysis and Decarboxylation: Reacting intermediates like indene-carboxylic acid derivatives with ammonia or urea derivatives to form the carboximidamide group .

- Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) ensures high purity (>95%). Monitoring via TLC and HPLC is critical to confirm absence of byproducts like unreacted amines or hydrolysis residues .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Techniques:

- NMR (¹H/¹³C): Key signals include the indene proton resonances (δ 6.8–7.2 ppm) and carboximidamide NH₂ protons (δ 6.5–7.0 ppm, broad singlet). Discrepancies in coupling constants (e.g., J = 8–10 Hz for indene protons) may indicate stereochemical impurities .

- IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~3350 cm⁻¹ (N-H) confirm functional groups .

- X-ray Crystallography: For absolute configuration verification, single-crystal analysis using programs like ORTEP-3 resolves stereochemical ambiguities .

Advanced: How can researchers optimize reaction yields while minimizing racemization in chiral derivatives?

Methodological Answer:

- Chiral Catalysts: Use enantioselective catalysts (e.g., palladium complexes with BINAP ligands) to control stereochemistry during cyclization steps .

- Temperature Control: Lower reaction temperatures (0–5°C) reduce thermal racemization. Microwave-assisted synthesis can shorten reaction times, improving enantiomeric excess (ee > 90%) .

- Analytical Validation: Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee. Compare retention times with racemic standards to assess optical purity .

Advanced: How should contradictory bioactivity data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Methodological Answer:

- Comparative Structural Analysis: Map functional group interactions (e.g., carboximidamide’s hydrogen bonding with receptor active sites) using molecular docking (AutoDock Vina) .

- In Vitro/In Vivo Correlation: Conduct parallel assays (e.g., radioligand binding for receptor affinity vs. zebrafish models for bioavailability). Adjust for variables like metabolic stability (e.g., liver microsome testing) .

- Data Normalization: Use standardized positive controls (e.g., known inhibitors) to calibrate assay conditions and reduce inter-lab variability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory. Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Management: Segregate aqueous and organic waste. Neutralize acidic residues with sodium bicarbonate before disposal .

- Emergency Procedures: For skin contact, rinse with 0.1% acetic acid (pH 5–6) to hydrolyze residual amines, followed by soap and water .

Advanced: What computational methods predict the compound’s reactivity in novel reactions (e.g., photochemical modifications)?

Methodological Answer:

- DFT Calculations: Gaussian 09 simulations (B3LYP/6-31G* basis set) model HOMO/LUMO gaps to predict sites for electrophilic attack (e.g., indene ring vs. carboximidamide group) .

- Transition State Analysis: Identify energy barriers for proposed reaction pathways (e.g., [2+2] cycloadditions under UV light) using QM/MM hybrid methods .

- Solvent Effects: COSMO-RS models simulate solvent polarity impacts on reaction kinetics, guiding solvent selection (e.g., acetonitrile vs. DMF) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- pH Stability: Buffer solutions (pH 1–13) test hydrolytic susceptibility. Carboximidamide groups degrade rapidly below pH 2, requiring neutral storage conditions .

Advanced: How can researchers design SAR studies to explore the carboximidamide’s role in bioactivity?

Methodological Answer:

- Structural Analog Synthesis: Prepare derivatives (e.g., replacing carboximidamide with carboxamide or nitrile groups) to isolate electronic effects .

- Biological Assays:

- Target Engagement: Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) with receptors (e.g., GPCRs).

- Functional Assays: cAMP accumulation or calcium flux assays quantify downstream signaling .

- Data Integration: Multivariate analysis (PLS regression) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS: Reverse-phase C18 columns (gradient: 0.1% formic acid in water/acetonitrile) detect impurities at 0.1% levels. MS/MS fragmentation identifies structural motifs .

- NMR Dilution Experiments: ¹H NMR with 10x concentrated samples enhances sensitivity for low-abundance contaminants (e.g., residual solvents like DMSO) .

Advanced: How can interdisciplinary approaches resolve mechanistic ambiguities in the compound’s pharmacological effects?

Methodological Answer:

- Systems Biology Models: Integrate transcriptomic data (RNA-seq of treated cells) with pathway analysis (KEGG/GO) to identify off-target effects .

- Cryo-EM Studies: Resolve ligand-receptor complexes at near-atomic resolution to visualize binding poses and allosteric modulation .

- Metabolomics: LC-HRMS tracks endogenous metabolite shifts (e.g., ATP/ADP ratios) to infer mechanisms like mitochondrial toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.